7-Nitroisoquinoline-1,3(2H,4H)-dione
Overview
Description
7-Nitroisoquinoline-1,3(2H,4H)-dione is a chemical compound belonging to the isoquinoline family.
Preparation Methods
The synthesis of 7-Nitroisoquinoline-1,3(2H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of isoquinoline derivatives followed by oxidation and cyclization reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Nitroisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, allowing the introduction of different substituents. Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen gas, and various nucleophiles.
Scientific Research Applications
7-Nitroisoquinoline-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitroisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the generation of reactive oxygen species and the modulation of enzyme activities .
Comparison with Similar Compounds
7-Nitroisoquinoline-1,3(2H,4H)-dione can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and antimicrobial activities.
6-Nitroisoquinoline: Similar in structure but with the nitro group at the 6th position, leading to different chemical and biological properties.
Isoquinoline-3-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activities.
Biological Activity
7-Nitroisoquinoline-1,3(2H,4H)-dione (CAS No. 611187-01-0) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C9H6N2O4
- Molecular Weight : 194.15 g/mol
- Chemical Structure : The compound features a nitro group and a dione structure that contribute to its reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A notable study demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
MCF-7 | 12 | Cell cycle arrest at G1 phase |
A549 | 20 | Inhibition of proliferation |
Genotoxic Effects
The genotoxicity of this compound has also been studied. In vitro assays showed that the compound could cause DNA damage in mammalian cells. This effect was assessed using the comet assay, which measures DNA strand breaks.
Table 2: Genotoxicity Assessment
Test System | Result | Reference |
---|---|---|
Comet Assay (Mouse) | Positive for DNA damage | |
Micronucleus Assay | Indicated genotoxic effects |
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
- Epigenetic Modulation : Recent studies suggest that it may affect gene expression through epigenetic changes.
Study on Cancer Cell Lines
In a controlled laboratory setting, this compound was tested against several cancer cell lines to evaluate its efficacy as an anticancer agent. The study found that the compound significantly reduced cell viability in a dose-dependent manner.
Clinical Implications
Given its promising results in preclinical studies, further investigation into the pharmacokinetics and potential clinical applications of this compound is warranted. Its dual role as an anticancer agent and a genotoxic compound necessitates careful evaluation in clinical trials.
Properties
IUPAC Name |
7-nitro-4H-isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-3-5-1-2-6(11(14)15)4-7(5)9(13)10-8/h1-2,4H,3H2,(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMZPBUDHFGBCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597716 | |
Record name | 7-Nitroisoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611187-01-0 | |
Record name | 7-Nitroisoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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